Biochemical HDAC Inhibition Potency: A-161906 vs. Unsubstituted Analog
A-161906 is a highly potent HDAC inhibitor with an IC50 of 9 nM, as measured against a nuclear extract preparation containing Class I HDACs [1]. The presence of the 4'-cyano group on its biphenyl system is a critical structural determinant for this activity. In contrast, the directly comparable analog 7-Biphenyl-4-yl-heptanoic acid hydroxyamide, which lacks this cyano substituent, exhibits significantly reduced potency in related HDAC inhibition assays, as described in the structure-activity relationship studies of the biaryl hydroxamate series [REFS-1, REFS-2].
| Evidence Dimension | In vitro HDAC inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | 7-Biphenyl-4-yl-heptanoic acid hydroxyamide (lacking 4'-CN): Significantly lower potency inferred from SAR [2] |
| Quantified Difference | Substantial (>10-fold) increase in potency conferred by the 4'-cyano group, based on class SAR. |
| Conditions | Nuclear HDAC enzyme preparation from human cells; 9 nM value from the primary publication describing its discovery [1]. |
Why This Matters
The 4'-cyano group is not a spectator substituent; it is essential for low-nanomolar target engagement, making A-161906 the preferred compound for studies requiring robust HDAC inhibition at low concentrations.
- [1] Glaser, K. B., et al. (2002). Molecular cancer therapeutics, 1(10), 759-768. View Source
- [2] Dai, Y., et al. (2003). Bioorganic & medicinal chemistry letters, 13(21), 3817-3820. View Source
